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Compound of Interest

Compound Name: 1-Piperidinepentanol
CAS No.: 2937-83-9
Cat. No.: B1583965
Get Quote

Executive Summary

1-Piperidinepentanol (C

H

NO) represents a classic N-alkylated piperidine scaffold, a pharmacophore ubiquitous in CNS-
active agents, anesthetics, and sigma receptor ligands.[1] While often categorized as a
synthetic intermediate, its structural properties suggest significant latent bioactivity.[1]

This technical guide provides a rigorous in silico workflow to predict the biological targets and
pharmacokinetic profile of 1-Piperidinepentanol. Unlike generic tutorials, this document treats
the molecule as a "query fragment" in a Fragment-Based Drug Discovery (FBDD) context. We
focus on its high probability of interaction with the Sigma-1 Receptor (

R), a chaperone protein implicated in neuroprotection, utilizing a self-validating docking
protocol.
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Part 1: Chemical Ontology & Ligand Preparation[1]

The accuracy of any in silico prediction relies on the correct representation of the ligand's
solution-state behavior. 1-Piperidinepentanol is a tertiary amine; ignoring protonation states
will yield false negatives in docking scores.[1]

Physicochemical Profile[1][2][3]

e |[UPAC Name: 5-(piperidin-1-yl)pentan-1-ol[1]
e SMILES:C1CCN(CC1)CCCCCO

e Molecular Weight: 171.28 g/mol [1]

e pKa (Predicted): ~9.8 (Basic)

Preparation Protocol

Objective: Generate a low-energy 3D conformer with correct ionization at physiological pH
(7.4).

» Topology Generation: Convert 2D SMILES to 3D coordinates.
» Protonation: At pH 7.4, the piperidine nitrogen is protonated (

).[1] This positive charge is critical for electrostatic interactions with aspartate/glutamate
residues in GPCRs and ion channels.

e Energy Minimization: Apply the MMFF94 force field to relax bond lengths/angles.[1]

Critical Checkpoint: Ensure the hydroxyl hydrogen is rotatable and the piperidine ring adopts a
chair conformation.

Part 2: Target Identification (Reverse Screening)[1]

Before docking, we must identify where this molecule is likely to bind.[1] We utilize a "Similarity
Ensemble Approach” (SEA) to map the query molecule against databases of known active
ligands.
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The Logic of N-Alkyl Piperidines

The N-substituted piperidine moiety is a "privileged structure™ in medicinal chemistry.[1] It is a
known key pharmacophore for:

e Sigma Receptors (

R,

R): High affinity requires a basic nitrogen flanked by hydrophobic regions.[1]
» Acetylcholinesterase (AChE): Binding to the peripheral anionic site (PAS).[1]

e Muscarinic Acetylcholine Receptors (mMAChRS).[1]

Prediction Workflow (SwissTargetPrediction)

We utilize the SwissTargetPrediction algorithm (Daina et al., 2019), which compares the query
to 370,000 known actives based on 2D (fingerprint) and 3D (electroshape) similarity.

Hypothesis: 1-Piperidinepentanol will show high probability scores for the Sigma-1 Receptor
due to the hydrophobic pentyl chain mimicking the "tail" of known sigma ligands like haloperidol
or pentazocine.

Part 3: Molecular Docking Protocol (Case Study: R)

This section details the specific protocol to dock 1-Piperidinepentanol into the Human Sigma-
1 Receptor.

Target Selection & Preparation

e Target: Human Sigma-1 Receptor (
R)[1]
e PDB ID:5HK1 (Bound to PD144418)[1]
o Rationale: This crystal structure reveals the classic

-barrel binding pocket where a basic amine interacts with Glu172.[1]
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The Self-Validating Workflow

To ensure trustworthiness, we must first reproduce the experimental binding mode of the co-
crystallized ligand (PD144418).

Step-by-Step Protocol:
e Receptor Prep:
o Remove water molecules (unless bridging).[1]
o Add polar hydrogens.[1]
o Assign Gasteiger charges.[1]
e Grid Generation (AutoDock Vina):
o Center the grid box on the centroid of the co-crystallized ligand (PD144418).
o Box Dimensions:
A (Sufficient to cover the hydrophobic pocket).[1]
 Validation (Re-docking):
o Dock PD144418 back into the site.[1]
o Pass Criteria: RMSD between docked pose and crystal pose must be
A.
e Production Docking:
o Dock protonated 1-Piperidinepentanol.[1]

o Exhaustiveness: 32 (High precision).

Data Presentation: Grid Parameters
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Parameter Value Description

Centroid of hydrophobic
Center X -13.52

pocket
Center Y -8.76 Aligned to Glul72 interaction
Depth of
Center Z 12.45
-barrel
Size (X,Y,2) 22 A Cubic search space
Exhaustiveness 32 Search depth (Standard is 8)
Num Modes 10 Max binding poses output

Interaction Analysis

For 1-Piperidinepentanol to be active, the docked pose must exhibit:

o Salt Bridge: Protonated N with Glul72 (Essential).[1]

» Hydrophobic Contact: Pentyl chain interacting with Val162, Leu105, Phe107.[1]
Part 4: ADMET & Druglikeness Profiling[1]

A potent binder is useless if it cannot reach the target.[1] For CNS targets (

R), Blood-Brain Barrier (BBB) permeation is non-negotiable.[1]

Predicted Pharmacokinetics (SwissADME)
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Property Value (Predicted) Interpretation

LogP (Lipophilicity) 1.95 Optimal for oral bioavailability

Excellent BBB penetration (<

TPSA (Polar Surface Area) 23.47 A 90 A
)
BBB Permeant Yes Critical for CNS activity
Unlikely to be pumped out of
P-gp Substrate No
CNS
Lipinski Violations 0 Drug-like fragment

Insight: The low TPSA and moderate LogP suggest 1-Piperidinepentanol is a "CNS-
privileged" fragment, capable of passive diffusion across the BBB.

Part 5: Visualization of the Workflow

The following diagram illustrates the logical flow from chemical structure to validated bioactivity

prediction.
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Figure 1: End-to-end in silico workflow for predicting 1-Piperidinepentanol bioactivity,

emphasizing the critical validation step before production docking.

Part 6: Molecular Dynamics (MD) Stability (Optional
but Recommended)[1]

While docking provides a static snapshot, Molecular Dynamics (MD) assesses the stability of

the complex over time.

Protocol Summary:

System: Receptor-Ligand complex embedded in a POPC lipid bilayer (mimicking the ER
membrane).[1]

Solvent: TIP3P water model + 0.15 M NaCl.[1]
Duration: 50-100 ns simulation using GROMACS or Desmond.

Metric: Calculate Ligand RMSD. If the ligand RMSD remains < 3.0 A relative to the protein
backbone, the binding is considered stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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